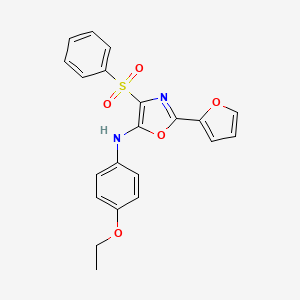![molecular formula C20H21N3OS B2396337 N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-07-2](/img/structure/B2396337.png)
N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide, also known as DMSA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMSA belongs to the class of thiol-containing compounds, which have been shown to possess antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
Anticancer Activities
The compound's relevance in cancer research is highlighted by studies exploring the cytotoxic effects of various compounds on cancer cells. The cytotoxic extracts from African medicinal spices and vegetables, including the investigated compound, show promising activities against cancer cells. These extracts may induce apoptosis and disrupt mitochondrial membrane potential, highlighting a potential pathway for the compound's anticancer effects (Kuete, Karaosmanoğlu, & Sivas, 2017).
Applications in Tuberculosis Treatment
The compound is also significant in the context of tuberculosis treatment. Organotin complexes, including those with structures similar to the compound , exhibit remarkable antituberculosis activity. The efficacy of these complexes is influenced by various factors, including the nature of the ligand environment and the organic groups attached to tin (Iqbal, Ali, & Shahzadi, 2015).
Chemical Inhibitors and Antimicrobial Activity
Research on similar compounds indicates potential applications as chemical inhibitors and in antimicrobial treatments. For example, studies on sulconazole, a compound with structural similarities, demonstrate its efficacy against a range of dermatophytes, yeasts, and some Gram-positive bacteria, suggesting a potential pathway for the antimicrobial application of the compound (Benfield & Clissold, 1988).
Antifungal Pharmacophore Sites
Investigations into small molecules against Fusarium oxysporum highlight the antifungal pharmacophore sites common in certain compounds, which could provide insights into the biological activity against specific pathogens. The structural features and pharmacophore sites might play a critical role in determining the compound's efficacy in combating fungal diseases (Kaddouri et al., 2022).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-6-4-8-17(12-14)23-11-10-21-20(23)25-13-19(24)22-18-9-5-7-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYCLLNQMWUPAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)
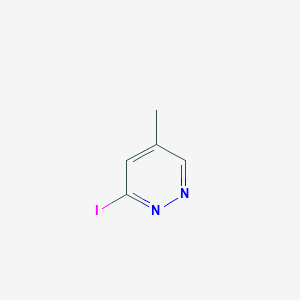
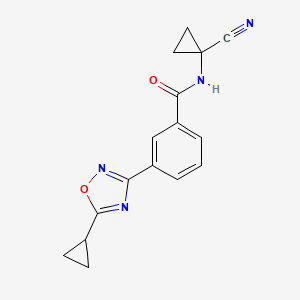
![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)
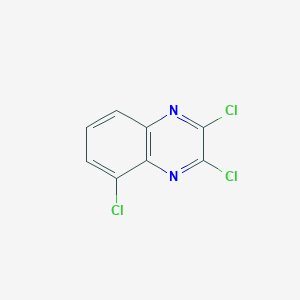
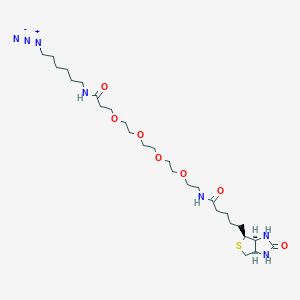
![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)

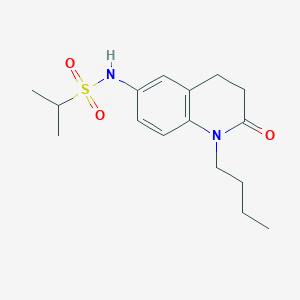
![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/no-structure.png)
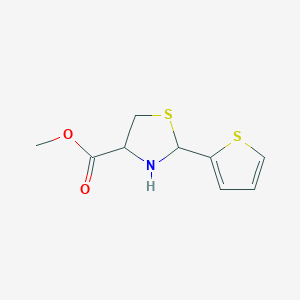
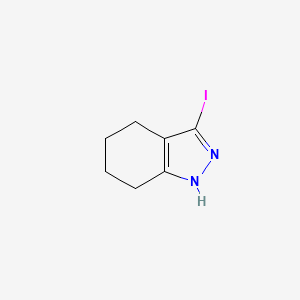
![4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B2396272.png)
